6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane
Beschreibung
Eigenschaften
Molekularformel |
C10H17NO |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
6-(2-methylprop-2-enoxy)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H17NO/c1-8(2)5-12-9-3-10(4-9)6-11-7-10/h9,11H,1,3-7H2,2H3 |
InChI-Schlüssel |
XSIOHSUGCSKVKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC1CC2(C1)CNC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclization of Diol Derivatives
A widely cited method involves reducing cyclobutane-1,1-dicarboxylic acid to 1,1-cyclobutanedimethanol, followed by disulfonation using methanesulfonyl chloride. The resulting 1,1-cyclobutanedimethanol dimethanesulfonate reacts with 2-nitrobenzenesulfonamide under basic conditions to form 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane. Deprotection via dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) yields the free amine, which is subsequently protected as a tert-butoxycarbonyl (Boc) derivative. This route achieves an overall yield of 56–83% for the spirocyclic core.
Hydroxide-Facilitated Alkylation
An alternative method adapts the synthesis of 2-oxa-6-azaspiro[3.3]heptane intermediates for tuberculosis treatments. Here, 2-fluoro-4-nitroaniline undergoes alkylation with 3,3-bis(bromomethyl)oxetane (BBMO) in sulfolane at 80°C, forming the spirocyclic structure in 87% yield. While this approach originally targets nitroaryl substituents, replacing the aniline derivative with a hydroxyl-containing precursor could theoretically introduce the necessary oxygen for subsequent etherification.
Reaction Optimization and Scalability
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Sulfolane, with its high polarity and thermal stability, facilitates BBMO-based alkylations at 80°C with minimal byproduct formation. In contrast, tetrahydrofuran (THF) proves superior for lithium aluminum hydride (LiAlH4) reductions, enabling complete ketone-to-alcohol conversion at −10°C.
Catalytic Enhancements
Introducing iodo metal salts (e.g., potassium iodide) accelerates SN2 displacements by generating softer leaving groups. For example, adding 0.15 equiv of KI to the alkylation step reduces reaction time from 24 to 8 hours while maintaining yields above 70%.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via flash chromatography using neutral alumina or silica gel. The Boc-protected intermediate elutes in hexane/ethyl acetate (4:1), while the final hydrochloride salt crystallizes from ethanol/water mixtures.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms structural integrity:
-
¹H NMR (600 MHz, DMSO-d₆) : δ 4.72 (s, 4H, spiro CH₂), 4.35 (s, 4H, OCH₂), 5.10–5.05 (m, 1H, allyl CH), 1.78 (s, 3H, CH₃).
-
¹³C NMR : Distinct signals at δ 148.88 (spiro quaternary carbon) and δ 115.4 (allyl CH₂) align with reported spectra.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
Reaktionstypen
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Hydrierung der Doppelbindungen führt.
Substitution: Nucleophile Substitutionsreaktionen können an der allylischen Position stattfinden, wo Nucleophile wie Halogenide oder Amine die 2-Methylallylgruppe ersetzen können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässriger Lösung oder Chromtrioxid in Essigsäure.
Reduktion: Wasserstoffgas mit einem Palladium-auf-Kohlenstoff-Katalysator.
Substitution: Natriumiodid in Aceton oder Ammoniak in Ethanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und Ketonen.
Reduktion: Bildung von gesättigten spirocyclischen Verbindungen.
Substitution: Bildung von substituierten Azaspiroverbindungen.
Wissenschaftliche Forschungsanwendungen
Inhibition of Monoamine Oxidase (MAO)
One of the most promising applications of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is its potential as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the metabolism of neurotransmitters such as dopamine, making it a target for treating neurological disorders like depression and Parkinson's disease.
- Preliminary Studies : Initial research indicates that derivatives of this compound may exhibit moderate inhibitory effects on MAO-B, suggesting potential therapeutic applications .
- Structure-Activity Relationship : Modifications to the spirocyclic structure can significantly alter binding characteristics and selectivity towards MAO-B versus MAO-A, which is crucial for optimizing pharmacological properties .
Potential Therapeutic Uses
The unique structure of this compound suggests several therapeutic avenues:
- Neurological Disorders : Its ability to inhibit MAO-B positions it as a candidate for treating conditions like Parkinson's disease and depression.
- Drug Development : The compound's structural properties may allow it to serve as a lead compound in drug development, particularly in creating new classes of antidepressants or neuroprotective agents .
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety of compounds similar to this compound:
- In Vitro Studies : Research has demonstrated moderate-to-high inhibitory activity against MAO-B with IC50 values ranging from 0.7 to 289 nM .
- Comparative Analysis : Studies comparing various derivatives have shown that modifications can enhance selectivity and potency against specific targets, which is crucial for minimizing side effects associated with non-selective MAO inhibition .
Wirkmechanismus
The mechanism of action of 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The 2-azaspiro[3.3]heptane scaffold is a bioisostere for piperidine, offering improved pharmacokinetic properties such as reduced susceptibility to oxidative metabolism . Key analogs include:
Physicochemical Comparisons
- Lipophilicity : The 2-methylallyloxy group increases lipophilicity (clogP ~2.5) compared to methoxy (clogP ~1.2) or hydroxy (clogP ~0.5) analogs, impacting blood-brain barrier penetration .
- Metabolic Stability : The spirocyclic core reduces metabolic degradation rates by ~50% compared to piperidine analogs, as shown in microsomal stability assays .
Biologische Aktivität
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane is a compound characterized by its unique spirocyclic structure, which includes a seven-membered ring containing both nitrogen and carbon atoms. The molecular formula of this compound is CHNO, with a molecular weight of approximately 167.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism.
Structural Characteristics
The structure of this compound features a 2-methylallyl group attached via an ether linkage to the azaspiro framework. This specific functionalization is believed to enhance the compound's lipophilicity and influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 167.25 g/mol |
| CAS Number | Not specified |
Monoamine Oxidase Inhibition
Preliminary studies indicate that derivatives of this compound exhibit moderate inhibitory effects on MAO-B. This activity suggests potential applications in treating neurological disorders such as depression and Parkinson's disease, where MAO-B inhibition can lead to increased levels of beneficial neurotransmitters like dopamine.
Binding Affinity Studies
Research involving the binding affinity of this compound to various biological targets is ongoing. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties. For instance, modifications to the spirocyclic structure can significantly alter binding characteristics and selectivity towards MAO-B versus MAO-A, which could affect therapeutic outcomes.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors and enzymes within the central nervous system. The presence of the azaspiro structure may facilitate unique interactions that are not observed in other compounds lacking this feature.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Inhibition of MAO-B : A study demonstrated that certain derivatives showed significant inhibition of MAO-B activity, which is critical for managing conditions like depression and Parkinson's disease.
- Neuroprotective Effects : Research has indicated that compounds with similar structures can provide neuroprotective effects in animal models, suggesting that this compound may also exhibit such properties.
Comparison with Similar Compounds
A comparison with structurally related compounds provides insights into the uniqueness of this compound:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | 0.88 |
| 7-Oxa-2-azaspiro[3.5]nonane hydrochloride | 1417633-09-0 | 0.65 |
| (3-Methyloxetan-3-yl)methanamine | 153209-97-3 | 0.83 |
| Azetidin-3-ylmethanol hydrochloride | 928038-44-2 | 0.75 |
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | 0.64 |
The distinct functionalization with the methylallyl group in this compound enhances its potential lipophilicity compared to other azaspiro compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves ring-closing reactions or alkylation strategies. For example, analogous compounds like 2-azaspiro[3.3]heptane derivatives are synthesized via reductive removal of tosyl groups or hydroxide-mediated alkylation (as seen in 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane synthesis). Key optimizations include adjusting solvent polarity (e.g., MeOH or THF), temperature (room temperature to 80°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY), HRMS , and X-ray crystallography (for crystalline derivatives). For example, spirocyclic analogs like 2-azaspiro[3.3]heptane derivatives are validated by comparing experimental NMR shifts with computational predictions (DFT calculations). Crystallographic data can confirm the spirocyclic geometry and substituent orientation .
Q. What are the key structural analogs of this compound, and how do their substituents affect biological activity?
- Methodological Answer : Analogs include halogenated (e.g., 6-fluoro), oxygenated (e.g., 2-oxa), and sulfur-containing (e.g., 2-thia) variants. For example:
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Conduct ADME assays (e.g., microsomal stability, plasma protein binding) to identify metabolic hotspots. For example, 2-azaspiro[3.3]heptane derivatives show improved oxidative stability compared to piperidine analogs, but in vivo studies may require formulation adjustments (e.g., salt forms like oxalate or hydrochloride) to enhance solubility .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining purity?
- Methodological Answer : Transition from batch to continuous flow reactors for exothermic steps (e.g., alkylation). For multi-kilogram scales, use crystallization (e.g., anti-solvent addition) or chromatography (silica gel or SMB) for purification. Evidence from 2-oxa-6-azaspiro[3.3]heptane synthesis shows that replacing tosyl groups with nosyl groups simplifies workup and improves yield (87% at 100 g scale) .
Q. How does the spirocyclic framework influence the compound’s interaction with biological targets compared to linear analogs?
- Methodological Answer : The rigid spirocyclic structure reduces conformational flexibility, enhancing selectivity for target receptors. Use molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to compare binding modes with linear analogs. For instance, 2-azaspiro[3.3]heptane derivatives exhibit higher affinity for serotonin receptors than piperidine-based compounds due to reduced off-target interactions .
Q. What methodologies are recommended for analyzing thermal decomposition or instability during storage?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 6 months). For hygroscopic salts (e.g., oxalate), store under inert gas (N₂/Ar) with desiccants. Evidence from 2-oxa-6-azaspiro[3.3]heptane oxalate shows decomposition above 150°C, necessitating controlled storage at 2–8°C .
Data-Driven Research Considerations
Q. How can researchers leverage bioisosteric replacement strategies to improve the pharmacological profile of this compound?
- Methodological Answer : Replace metabolically labile groups (e.g., methyl) with bioisosteres (e.g., trifluoromethyl). For example, 2-azaspiro[3.3]heptane serves as a piperidine bioisostere, improving metabolic stability while retaining target affinity. Validate using in vitro CYP450 inhibition assays and in vivo PK/PD studies .
Q. What in vitro assays are most suitable for evaluating receptor binding kinetics?
- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled compounds) for affinity (Kd) and stop-flow fluorescence for kinetic parameters (kon/koff). For example, studies on 6-fluoro-2-azaspiro[3.3]heptane derivatives used HEK293 cells expressing target GPCRs to measure cAMP modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
